3-(5-(4-Acryloyl-2-oxopiperazin-1-yl)furan-2-yl)propanoic acid
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Overview
Description
5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid is a complex organic compound with a unique structure that includes a furan ring, a piperazine ring, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Addition of the Propenyl Group: The propenyl group can be added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Piperlongumine: A natural product with a similar piperazine ring structure, known for its anticancer properties.
Pentaerythrityl triacrylate: A compound with a similar propenyl group, used in the production of polymers and coatings.
Uniqueness
5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid is unique due to its combination of a furan ring, a piperazine ring, and a propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O5 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-2-11(17)15-7-8-16(12(18)9-15)13-5-3-10(21-13)4-6-14(19)20/h2-3,5H,1,4,6-9H2,(H,19,20) |
InChI Key |
CRALQARPQRNPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(C(=O)C1)C2=CC=C(O2)CCC(=O)O |
Origin of Product |
United States |
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